An In-Depth Technical Guide to N-Benzoyl-L-phenylglycine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Benzoyl-L-phenylglycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Benzoyl-L-phenylglycine
N-Benzoyl-L-phenylglycine is a derivative of the non-proteinogenic amino acid L-phenylglycine, a crucial chiral building block in the pharmaceutical industry. L-phenylglycine itself serves as a key precursor in the synthesis of numerous important drugs, including β-lactam antibiotics and the antitumor agent Taxol.[1] The introduction of the N-benzoyl protecting group modifies the molecule's physicochemical properties, such as its lipophilicity and reactivity, making it a valuable intermediate for peptide synthesis and a scaffold for medicinal chemistry exploration.
This guide provides a comprehensive overview of the core physical and chemical properties of N-Benzoyl-L-phenylglycine, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in modern drug discovery and development. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful experimental design and execution.
Section 1: Core Physicochemical Properties
N-Benzoyl-L-phenylglycine, also known by its IUPAC name (2S)-2-benzamido-2-phenylacetic acid, is a white crystalline solid at room temperature. Its core structure consists of the L-phenylglycine backbone with a benzoyl group attached to the alpha-amino group. This modification significantly impacts its properties compared to the parent amino acid.
The key physicochemical data for N-Benzoyl-L-phenylglycine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7352-07-0 | [2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [2] |
| Molecular Weight | 255.27 g/mol | [2] |
| Appearance | White crystalline powder | Inferred from related compounds |
| Melting Point | 199-200 °C | [ChemicalBook] |
| Boiling Point | 518.0 ± 43.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 3.39 ± 0.10 (Predicted) | [ChemicalBook] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate. | Inferred from structure and general knowledge |
Section 2: Synthesis and Purification
The most direct and widely utilized method for the preparation of N-Benzoyl-L-phenylglycine is the Schotten-Baumann reaction . This classic organic reaction involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[3][4] The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amine, increasing its nucleophilicity.
The choice of a two-phase system (e.g., an organic solvent and water) is a hallmark of Schotten-Baumann conditions. This setup allows the organic-soluble reactants (L-phenylglycine and benzoyl chloride) and the final product to reside in the organic phase, while the base and the HCl byproduct are sequestered in the aqueous phase, simplifying the reaction workup.[3]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol details a robust, lab-scale synthesis of N-Benzoyl-L-phenylglycine from L-phenylglycine and benzoyl chloride.
Materials:
-
L-Phenylglycine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution of Amine: In a round-bottom flask, dissolve L-phenylglycine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Rationale: The amino acid is first dissolved in an aqueous base to form the sodium carboxylate salt, which increases its solubility in the aqueous phase and deprotonates the ammonium group to the free amine, activating it for nucleophilic attack.
-
-
Preparation of Acyl Chloride: In a separate container, dissolve benzoyl chloride (1.1 eq) in an equal volume of an organic solvent such as dichloromethane (DCM).
-
Acylation Reaction: Add the organic solvent (DCM) to the cooled aqueous solution of L-phenylglycine. Begin vigorous stirring to create an emulsion. Add the benzoyl chloride solution dropwise to the biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the amine (in the aqueous phase) and the benzoyl chloride (in the organic phase). Slow, cold addition of the highly reactive benzoyl chloride prevents unwanted side reactions, such as hydrolysis of the acyl chloride.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the L-phenylglycine spot indicates completion.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Rationale: The HCl wash removes any unreacted amine and residual base. The water wash removes water-soluble impurities. The final NaHCO₃ wash ensures all acidic components are neutralized.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield pure N-Benzoyl-L-phenylglycine.
Synthesis Workflow Diagram
Section 3: Spectroscopic and Structural Characterization
While a comprehensive, publicly available spectral database for N-Benzoyl-L-phenylglycine is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds such as N-benzoylglycine and L-phenylglycine.[4][5]
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.2-8.0 ppm). The protons of the phenylglycine ring will appear as a multiplet, while the protons of the benzoyl group will show distinct patterns, with the ortho-protons shifted downfield due to the electron-withdrawing effect of the amide carbonyl.
-
Alpha-Proton: A key signal will be the methine proton (α-H) on the chiral center, which will appear as a singlet or a doublet coupled to the amide N-H. Its chemical shift will be downfield (around δ 5.5-6.0 ppm) due to the deshielding effects of the adjacent phenyl, carboxyl, and amide groups.
-
Amide Proton: A broad singlet or doublet for the N-H proton is expected, typically downfield (δ 8.0-9.0 ppm).
-
Carboxylic Acid Proton: A very broad singlet, often far downfield (δ >10 ppm), corresponding to the carboxylic acid proton.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-175 ppm) are expected, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.
-
Aromatic Carbons: A series of signals between δ 125-140 ppm will represent the carbons of the two phenyl rings.
-
Alpha-Carbon: The chiral methine carbon (α-C) will appear around δ 55-65 ppm.
FTIR Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide N-H bond.
-
C=O Stretches: Two strong, characteristic carbonyl absorptions: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and one for the amide C=O (Amide I band, around 1630-1660 cm⁻¹).
-
N-H Bend: The Amide II band, resulting from N-H bending and C-N stretching, will appear around 1515-1550 cm⁻¹.
-
C-H Aromatic Stretches: Peaks just above 3000 cm⁻¹.
Section 4: Chemical Reactivity and Applications
The chemical utility of N-Benzoyl-L-phenylglycine stems from its identity as a protected, chiral, non-proteinogenic amino acid.
Role in Peptide Synthesis
The benzoyl (Bz) group serves as a stable N-terminal protecting group. While not as common as Boc or Fmoc groups due to the harsh conditions required for its removal, it finds use in specific synthetic strategies. Phenylglycine residues are known to be particularly susceptible to epimerization (racemization) at the α-carbon during peptide coupling reactions, a significant challenge in peptide synthesis.[6] The steric bulk of the N-benzoyl group and the phenyl side chain can influence the coupling reaction and must be carefully considered when choosing coupling reagents and conditions to minimize this side reaction.
The general workflow for incorporating an N-protected amino acid into a peptide chain is illustrated below.
Use as a Chiral Auxiliary and in Asymmetric Synthesis
Chiral amino acid derivatives are frequently employed as chiral auxiliaries to control the stereochemistry of a reaction.[5] While less common than other auxiliaries like Evans oxazolidinones, N-acylated phenylglycine derivatives can be used to induce diastereoselectivity in reactions such as enolate alkylations or aldol additions. The defined stereocenter and the rigid, bulky aromatic groups create a biased steric environment that directs incoming reagents to a specific face of the molecule.
Scaffold for Medicinal Chemistry
The N-Benzoyl-L-phenylglycine scaffold is a valuable starting point for the development of novel therapeutic agents. The parent structure can be systematically modified at several positions:
-
The Benzoyl Ring: Substitution on this ring can modulate electronic properties and introduce new interaction points for biological targets. Studies on related N-benzoylglycine derivatives have shown that adding electron-withdrawing groups can enhance antibacterial activity.[7]
-
The Phenylglycine Ring: Modification of this ring can alter steric bulk and lipophilicity.
-
The Carboxylic Acid: Conversion to esters or amides can improve cell permeability and create prodrugs.
Derivatives of N-benzoyl amino acids have been investigated for a range of biological activities, including antifungal properties.[8]
Section 5: Safety and Handling
No specific GHS classification is broadly available for N-Benzoyl-L-phenylglycine. However, based on the data for the parent L-phenylglycine and related compounds, standard laboratory precautions for handling fine organic chemicals should be observed.[4]
-
Hazard Identification (Inferred): May cause skin and serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
References
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Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). Available at: [Link]
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Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. Available at: [Link]
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Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (2026). Available at: [Link]
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Schotten-Baumann reaction - chemeurope.com. Available at: [Link]
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L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. Available at: [Link]
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Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]
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Synthesis of Benzoyl glycine and Anti-bacterial screening - International Journal of Pharmaceutical Chemistry and Analysis. (2025). Available at: [Link]
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N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem. Available at: [Link]
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Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]
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Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. (2025). Available at: [Link]
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